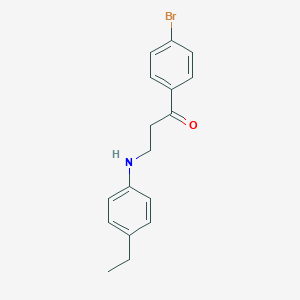

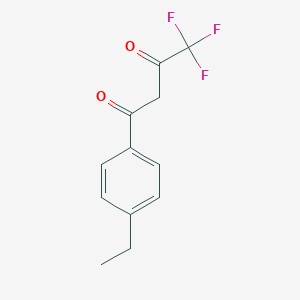

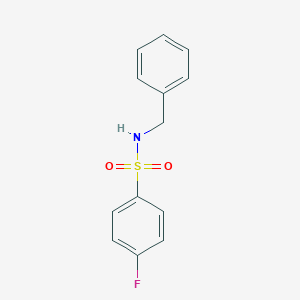

![molecular formula C12H19N B181004 2-甲基-N-[(4-甲苯基)甲基]丙-1-胺 CAS No. 869942-00-7](/img/structure/B181004.png)

2-甲基-N-[(4-甲苯基)甲基]丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .

Synthesis Analysis

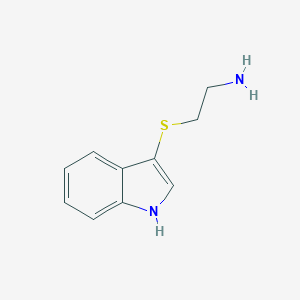

The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis

Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis

The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .科学研究应用

Drug Discovery and Pharmacology

In pharmacology, this compound has shown potential as a precursor in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been investigated for their antidepressant-like efficacy and potential in treating stress-related disorders . The ability to modulate neurotransmitter systems makes it a valuable scaffold in the development of new therapeutic agents.

Organic Synthesis

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” serves as a versatile intermediate in organic synthesis. It can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are pivotal for constructing complex organic molecules . These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals.

Materials Science

The compound’s derivatives are utilized in materials science for the synthesis of novel materials. Its structural motif can be incorporated into polymers or used to modify surfaces, impacting the material’s physical properties and functionality. The benzylic position, in particular, offers a reactive site for further functionalization, which is crucial in designing advanced materials .

Analytical Chemistry

In analytical chemistry, “2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” and its derivatives can be used as standards or reagents. Their distinct spectroscopic properties enable them to serve as reference compounds in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures .

Biochemistry

Biochemically, the compound can be employed to study enzyme-substrate interactions, particularly with enzymes that target similar structural frameworks. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors or activators, which have applications in both research and therapeutic contexts .

Medicinal Chemistry

In medicinal chemistry, the compound’s framework is explored for its drug-like properties. Its ability to cross biological barriers and its interactions with biological targets are of interest. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a valuable lead compound in drug design .

作用机制

Target of Action

A similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (pf-04455242), has been identified as a κ-opioid receptor (kor) antagonist

Mode of Action

Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

The similar compound pf-04455242, a kor antagonist, would be expected to affect pathways involving κ-opioid receptors .

安全和危害

属性

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWFOZSZFFZDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405886 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

CAS RN |

869942-00-7 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

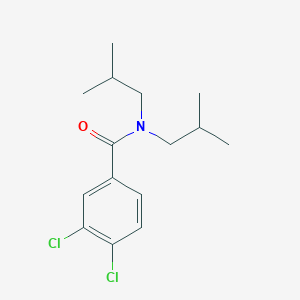

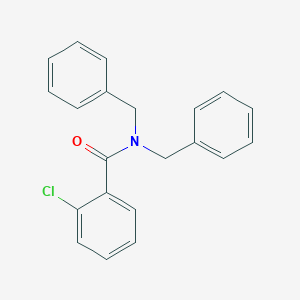

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)